

# Hsd17B13-IN-64: A Technical Guide to its Liver-Specific Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | Hsd17B13-IN-64 |           |  |  |
| Cat. No.:            | B12373295      | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more severe liver diseases, including cirrhosis and hepatocellular carcinoma.[3][4] This has spurred the development of inhibitors targeting HSD17B13, with the goal of mimicking the protective effects of these genetic variants. Hsd17B13-IN-64 is a potent inhibitor of HSD17B13, identified as a tool for investigating the therapeutic potential of targeting this enzyme.[5] This technical guide provides a comprehensive overview of the liver-specific activity of Hsd17B13-IN-64 and related inhibitors, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

## **Core Data Summary**

The development of HSD17B13 inhibitors is an active area of research. While specific data on **Hsd17B13-IN-64** is limited, the broader class of HSD17B13 inhibitors provides valuable insights into its potential pharmacological profile. The following tables summarize key quantitative data for **Hsd17B13-IN-64** and other notable inhibitors in development.



Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound                                | Target            | Assay Type        | Substrate | IC50                    | Reference |
|-----------------------------------------|-------------------|-------------------|-----------|-------------------------|-----------|
| Hsd17B13-<br>IN-64<br>(Compound<br>143) | HSD17B13          | Enzymatic         | Estradiol | ≤ 0.1 µM                | [5]       |
| BI-3231                                 | Human<br>HSD17B13 | Enzymatic         | -         | Single-digit<br>nM (Ki) | [6]       |
| BI-3231                                 | Mouse<br>HSD17B13 | Enzymatic         | -         | Single-digit<br>nM (Ki) | [6]       |
| BI-3231                                 | Human<br>HSD17B13 | Cellular          | -         | Double-digit<br>nM      | [6]       |
| Exemplified Compound (Pfizer)           | HSD17B13          | Cellular<br>(HEK) | -         | 0.065 μM                | [7]       |

Table 2: Preclinical and Clinical Pharmacokinetics of HSD17B13 Inhibitors



| Compound | Species                       | Administration | Key Findings                                                                                                                        | Reference |
|----------|-------------------------------|----------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| INI-822  | Human (Healthy<br>Volunteers) | Oral           | Half-life supports once-daily dosing. Achieved plasma exposures anticipated to inhibit HSD17B13.                                    | [8][9]    |
| BI-3231  | Mouse, Rat                    | IV, Oral       | Rapid plasma clearance exceeding hepatic blood flow, low oral bioavailability. Strong accumulation in the liver compared to plasma. | [1][6]    |

**Table 3: Preclinical Efficacy of HSD17B13 Inhibitors** 



| Compound | Model                                                                      | Key Findings                                                                                                                                                                     | Reference |
|----------|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| INI-822  | Rats (CDAA-HFD<br>diet)                                                    | Reduced levels of alanine transaminase (ALT). Dosedependent increase in hepatic phosphatidylcholines (PCs).                                                                      | [8]       |
| BI-3231  | Murine and Human<br>Hepatocytes (Palmitic<br>acid-induced<br>lipotoxicity) | Significantly decreased triglyceride accumulation. Improved hepatocyte proliferation, cell differentiation, and lipid homeostasis. Increased mitochondrial respiratory function. | [10]      |

## **Signaling Pathways and Mechanism of Action**

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[3] Its precise physiological function is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] The inhibition of HSD17B13 is thought to mimic the protective effects of loss-of-function genetic variants, which are associated with reduced liver inflammation and fibrosis.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

### Foundational & Exploratory





- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfizer patents 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]
- 8. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 9. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 BioSpace [biospace.com]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hsd17B13-IN-64: A Technical Guide to its Liver-Specific Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373295#understanding-the-liver-specific-activity-of-hsd17b13-in-64]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com